molecular formula C8H4Cl3N3O2 B8799364 6-nitro-2-(trichloromethyl)-1H-benzimidazole CAS No. 3584-84-7

6-nitro-2-(trichloromethyl)-1H-benzimidazole

Cat. No. B8799364
CAS RN: 3584-84-7
M. Wt: 280.5 g/mol
InChI Key: NBBNANCVRJOGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2-(trichloromethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C8H4Cl3N3O2 and its molecular weight is 280.5 g/mol. The purity is usually 95%.
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properties

CAS RN

3584-84-7

Molecular Formula

C8H4Cl3N3O2

Molecular Weight

280.5 g/mol

IUPAC Name

6-nitro-2-(trichloromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4Cl3N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13)

InChI Key

NBBNANCVRJOGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., 6.3 g (35.9 mmol, 1.1 eq.) of methyl 2,2,2-trichloroethaneimidoate were added dropwise to a solution of 5.0 g (32.7 mmol) of 4-nitrobenzene-1,2-diamine in 150 ml of glacial acetic acid. The reaction mixture was stirred at RT for 3 h and then added to 400 ml of water, and 300 ml of ethyl acetate were added. After phase separation, the aqueous phase was extracted twice with ethyl acetate. The combined organic phases were washed twice with in each case 130 ml of saturated aqueous sodium bicarbonate solution and once with saturated aqueous sodium chloride solution, dried (sodium sulphate), filtered and concentrated under reduced pressure and dried. The crude product was triturated with pentane and left to stand overnight. The solid was then filtered off, washed with pentane and dried under reduced pressure. Yield: 10.1 g (purity 77%, 85% of theory)
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

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